molecular formula C8H4BrF3O2 B1276863 3-Bromo-5-(trifluoromethoxy)benzaldehyde CAS No. 886498-07-3

3-Bromo-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1276863
CAS No.: 886498-07-3
M. Wt: 269.01 g/mol
InChI Key: ALIVUZVZCLVJQN-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)benzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethoxy)benzaldehyde typically involves the bromination of 5-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 3-Bromo-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Bromo-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: 3-Amino-5-(trifluoromethoxy)benzaldehyde or 3-Thio-5-(trifluoromethoxy)benzaldehyde.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde
  • 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 3-Bromo-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring, which can influence its reactivity and interactions in chemical reactions. Compared to 3-Bromo-5-(trifluoromethyl)benzaldehyde, the trifluoromethoxy group provides different electronic and steric effects, potentially leading to variations in reaction outcomes and biological activity.

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVUZVZCLVJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407464
Record name 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-07-3
Record name 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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